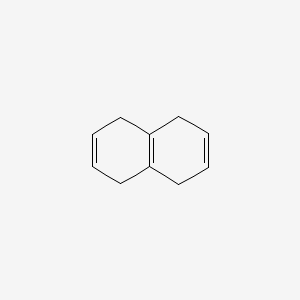

1,4,5,8-Tetrahydronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

493-04-9 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.2 g/mol |

IUPAC Name |

1,4,5,8-tetrahydronaphthalene |

InChI |

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-4H,5-8H2 |

InChI Key |

FSWYUDLVKBSHDX-UHFFFAOYSA-N |

SMILES |

C1C=CCC2=C1CC=CC2 |

Canonical SMILES |

C1C=CCC2=C1CC=CC2 |

Other CAS No. |

493-04-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4,5,8-Tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Tetrahydronaphthalene, also known as isotetralin, is a partially hydrogenated aromatic hydrocarbon with the chemical formula C₁₀H₁₂. As a structural isomer of the more common 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), this compound holds interest for its unique chemical properties and potential applications as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, analysis, and spectral characteristics. While its direct biological activities and roles in signaling pathways are not extensively documented in publicly available literature, this guide summarizes the existing data on related tetrahydronaphthalene derivatives to offer insights into its potential applications in medicinal chemistry and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| CAS Number | 493-04-9 | [1][2] |

| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |

| Melting Point | 42 °C | [2] |

| Boiling Point | 214.3 °C at 760 mmHg | [2] |

| Density | 0.97 g/cm³ | [2] |

| Refractive Index | 1.553 | [2] |

| Flash Point | 80 °C | [2] |

| Vapor Pressure | 0.229 mmHg at 25 °C | [2] |

Computed Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-4H,5-8H2 | [3] |

| InChIKey | FSWYUDLVKBSHDX-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1C=CCC2=C1CC=CC2 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.983 (Predicted) |

Experimental Protocols

Synthesis

The synthesis of this compound can be approached through the reduction of naphthalene (B1677914) or its derivatives. One potential route involves the partial hydrogenation of 1,5-dihydroxynaphthalene, followed by subsequent chemical modifications.[4][5][6]

A general conceptual workflow for a potential synthesis route is outlined below.

Note: A specific, detailed, and validated experimental protocol for the synthesis of this compound is not provided in the publicly available literature. The development of such a protocol would require laboratory investigation based on established methods for the reduction of aromatic systems.

Purification

Purification of this compound would likely involve standard techniques for solid organic compounds, such as recrystallization or column chromatography.

Recrystallization: A suitable solvent for recrystallization would be one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. The choice of solvent would need to be determined experimentally.

Column Chromatography: For purification via column chromatography, a non-polar stationary phase like silica (B1680970) gel would be appropriate, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents (e.g., hexane (B92381) and ethyl acetate). The optimal eluent composition would be determined by thin-layer chromatography (TLC) analysis.[7][8]

The general workflow for purification by column chromatography is as follows:

Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of this compound.[9]

-

Column: A Newcrom R1 reverse-phase column is suitable.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) can be used.[9]

-

Detection: A UV detector would be appropriate, given the aromatic nature of the compound.

The logical flow of an HPLC analysis is depicted below:

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C10H12 | CID 68121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic data for 1,4,5,8-Tetrahydronaphthalene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 1,4,5,8-Tetrahydronaphthalene

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 493-04-9), tailored for researchers, scientists, and professionals in drug development.[1][2] The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[3][4]

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.[5][6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.79 | s | 4H | Vinylic protons (C2, C3, C6, C7) |

| 2.72 | s | 8H | Allylic protons (C1, C4, C5, C8) |

Note: Data sourced from publicly available spectral databases. The spectrum is simple due to the high symmetry of the molecule.

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.[5][7]

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Aromatic carbons (C4a, C8a) |

| 126.0 | Vinylic carbons (C2, C3, C6, C7) |

| 26.0 | Allylic carbons (C1, C4, C5, C8) |

Note: Data sourced from publicly available spectral databases.[7] The symmetry of the molecule results in a spectrum with only three distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 | Medium | =C-H stretch (vinylic) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 1650 | Medium | C=C stretch (alkene) |

| 1450 | Medium | CH₂ bend (scissoring) |

Note: Data corresponds to the gas-phase IR spectrum.[11] The presence of both sp² and sp³ C-H stretches is a key feature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.[12][13] The molecular weight of this compound is 132.20 g/mol .[14][15]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 132 | High | [M]⁺ (Molecular ion) |

| 117 | Medium | [M-CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 78 | Medium | [C₆H₆]⁺ (Benzene) |

Note: Data obtained from electron ionization (EI) mass spectrometry.[14][16] The fragmentation pattern is characteristic of molecules with benzylic and allylic positions.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

A systematic approach using various NMR experiments is crucial for accurate structure elucidation.[3]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[17] Filter the solution into a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[17]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[7]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

IR Spectroscopy Protocol

The thin solid film method is a common technique for obtaining the IR spectrum of a solid compound.[18]

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[18]

-

Film Deposition: Place a drop of the solution onto a clean, transparent salt plate (e.g., NaCl). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[18]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.[19]

Mass Spectrometry Protocol

Electron ionization (EI) is a common method for analyzing small organic molecules by mass spectrometry.[20][21]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.[20]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam. This process removes an electron from the molecule, generating a positively charged molecular ion ([M]⁺) and causing fragmentation into smaller charged ions.[21]

-

Mass Analysis: Accelerate the ions and pass them through a magnetic field. The ions are deflected according to their mass-to-charge ratio (m/z).[21]

-

Detection: The deflected ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.[21]

-

Data Interpretation: Analyze the mass of the molecular ion to determine the molecular weight of the compound. Interpret the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.

References

- 1. This compound | 493-04-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. scribd.com [scribd.com]

- 7. This compound(493-04-9) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. webassign.net [webassign.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Naphthalene, 1,4,5,8-tetrahydro- [webbook.nist.gov]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. fiveable.me [fiveable.me]

- 14. Naphthalene, 1,4,5,8-tetrahydro- [webbook.nist.gov]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. This compound | C10H12 | CID 68121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. web.mit.edu [web.mit.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. amherst.edu [amherst.edu]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to 1,4,5,8-Tetrahydronaphthalene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 1,4,5,8-tetrahydronaphthalene, also known as isotetralin. This isomer of the more common 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) presents a unique structural motif for applications in medicinal chemistry and materials science.

Introduction and Discovery

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its study is intrinsically linked to the broader exploration of naphthalene (B1677914) and its partially hydrogenated derivatives. The investigation of such compounds gained momentum in the early 20th century with the development of catalytic hydrogenation techniques. The more common isomer, tetralin (1,2,3,4-tetrahydronaphthalene), was extensively studied for its solvent properties and as a hydrogen-donor in coal liquefaction.[1] The synthesis and characterization of the less common 1,4,5,8-isomer likely emerged from systematic studies of naphthalene reduction under various conditions. Key synthetic methods, which will be detailed in this guide, were later published in established chemical literature, such as Organic Syntheses and The Journal of Organic Chemistry, providing reliable procedures for its preparation.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 54-57 °C.[2] Its physical and chemical properties are summarized in the table below, providing a comparative reference for researchers.

| Property | Value | Reference |

| CAS Number | 493-04-9 | [2][3] |

| Molecular Formula | C₁₀H₁₂ | [2][3] |

| Molecular Weight | 132.20 g/mol | [2] |

| Melting Point | 54-57 °C | [2] |

| Boiling Point | 207-208 °C | [1] |

| Density | Not available | |

| Appearance | White crystalline solid | [4] |

| Synonyms | Isotetralin | [2] |

Key Synthesis Protocols

The synthesis of this compound has been approached through various methods. Below are detailed experimental protocols from key publications, providing a foundation for its laboratory preparation.

Birch Reduction of Naphthalene

One of the common methods for the preparation of this compound involves the Birch reduction of naphthalene, which selectively reduces one of the aromatic rings.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a gas inlet is charged with liquid ammonia (B1221849).

-

Reagents: Naphthalene is dissolved in a suitable solvent mixture, typically containing an alcohol like tert-butanol (B103910) and an ether such as tetrahydrofuran.

-

Reduction: Small pieces of sodium or lithium metal are added portionwise to the stirred solution of naphthalene in liquid ammonia. The reaction is monitored by the persistence of the characteristic blue color of the solvated electrons.

-

Quenching: The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride or an alcohol, to neutralize the excess alkali metal and protonate the resulting anionic intermediates.

-

Work-up and Purification: After the ammonia has evaporated, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or pentane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or chromatography to yield pure this compound.

Logical Workflow for Birch Reduction:

Catalytic Hydrogenation of Naphthalene

Catalytic hydrogenation of naphthalene can also yield tetrahydronaphthalene isomers. The selectivity towards the 1,4,5,8-isomer is dependent on the catalyst, solvent, and reaction conditions.

Experimental Protocol:

-

Catalyst Preparation: A suitable catalyst, such as a supported noble metal catalyst (e.g., palladium on carbon), is suspended in a solvent.

-

Reaction Setup: The reaction is carried out in a high-pressure autoclave or a Parr hydrogenator. Naphthalene is dissolved in an appropriate solvent and the catalyst is added.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is stirred and heated to the specified temperature. The progress of the reaction is monitored by the uptake of hydrogen.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the resulting product mixture is analyzed and purified by methods such as fractional distillation or chromatography to isolate the this compound isomer.

Experimental Workflow for Catalytic Hydrogenation:

Applications and Relevance in Drug Development

While the direct applications of this compound are not as extensively documented as its isomer, its rigid, partially saturated bicyclic core makes it an interesting scaffold for medicinal chemistry. The tetrahydronaphthalene motif is present in a number of biologically active molecules and approved drugs.[5] The unique stereochemistry and electronic properties of the 1,4,5,8-isomer can be exploited to design novel ligands for various biological targets.

Derivatives of tetrahydronaphthalene have been investigated for a range of biological activities, including:

-

Anticancer Agents: Certain tetrahydronaphthalene derivatives have shown potential as anticancer agents.[6]

-

Central Nervous System (CNS) Active Compounds: The tetralin substructure is found in compounds targeting CNS receptors.[5]

The synthesis of derivatives often involves functionalization of the aromatic ring or the aliphatic portion of the molecule, allowing for the exploration of structure-activity relationships.

Signaling Pathway Implication (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a novel drug candidate based on the this compound scaffold could act as an inhibitor of a key protein kinase involved in a cancer signaling cascade.

Conclusion

This compound, while less studied than its common isomer, represents a valuable building block for the synthesis of novel organic molecules. Its unique structural features offer opportunities for the development of new therapeutics and materials. The synthetic protocols outlined in this guide provide a solid foundation for researchers to access this compound and explore its potential in their respective fields. Further investigation into the specific applications and biological activities of this compound and its derivatives is warranted and could lead to significant scientific advancements.

References

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H12 | CID 68121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 1,2,3,4-TETRAHYDRONAPHTHALENE - Ataman Kimya [atamanchemicals.com]

- 6. 8,8-Diethyl-1,4,5,8-tetrahydronaphthalene-1,4,5-trione - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Reactivity of 1,4,5,8-Tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Tetrahydronaphthalene, also known as isotetralin, is a partially hydrogenated naphthalene (B1677914) derivative with the chemical formula C₁₀H₁₂. Its unique structure, featuring two isolated vinylenic bridges within a bicyclic framework, imparts distinct reactivity compared to its more common isomer, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on its synthesis and key reactions. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and for the development of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ | [1][2][3] |

| Molecular Weight | 132.20 g/mol | [1][2][3] |

| CAS Number | 493-04-9 | [1][2][3] |

| Melting Point | 54-57 °C | [1] |

| Boiling Point | 214.3 °C at 760 mmHg | [3] |

| Density | 0.97 g/cm³ | [3] |

| Appearance | Colorless solid | [1] |

Core Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the presence of its two isolated double bonds. These olefinic moieties are susceptible to a range of transformations, including reduction and oxidation, which are fundamental to its synthetic utility.

Synthesis via Birch Reduction

The most common and effective method for the synthesis of this compound is the Birch reduction of naphthalene. This reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The reaction proceeds via a dissolving metal reduction mechanism to selectively reduce one of the aromatic rings of naphthalene.[4][5]

A representative experimental protocol for the Birch reduction of naphthalene to yield this compound is detailed below. This protocol is based on established procedures for Birch reductions of aromatic compounds.[2][6]

Materials:

-

Naphthalene

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol (B145695)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (saturated aqueous solution)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense liquid ammonia into the flask.

-

Add naphthalene dissolved in a minimal amount of anhydrous diethyl ether to the liquid ammonia.

-

Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Slowly add anhydrous ethanol via the dropping funnel to quench the reaction and provide a proton source. The blue color will dissipate.

-

Allow the ammonia to evaporate overnight under a stream of inert gas.

-

To the remaining residue, cautiously add a saturated aqueous solution of ammonium chloride to quench any unreacted sodium.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

| Reactant/Reagent | Molar Ratio (to Naphthalene) | Typical Yield (%) | Reference |

| Naphthalene | 1 | - | [2] |

| Sodium | 2.5 - 5 | 80-90 (for related reductions) | |

| Ethanol | 5 - 10 | [2][5] |

Oxidation Reactions: Epoxidation

The double bonds of this compound can be selectively oxidized. A key example is the epoxidation reaction using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. This transformation is a valuable tool for introducing functionality to the molecule.[7]

The following is a general procedure for the epoxidation of an alkene using m-CPBA, adapted for this compound.[8]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA can be adjusted to target mono- or di-epoxidation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

Purify the product by column chromatography on silica (B1680970) gel.

| Reactant/Reagent | Molar Ratio (to Alkene) | Typical Yield (%) | Reference |

| This compound | 1 | - | [8] |

| m-CPBA | 1.1 (for mono-epoxidation) | >90 (for related epoxidations) | [8] |

Reaction Workflows and Logical Relationships

The synthesis of this compound and its subsequent oxidation represent a fundamental reaction sequence that can be visualized as a logical workflow.

References

- 1. This compound|493-04-9 - MOLBASE Encyclopedia [m.molbase.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers of Tetrahydronaphthalene and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetrahydronaphthalene, with a primary focus on 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) and 1,4,5,8-tetrahydronaphthalene. The guide details their fundamental properties, synthesis protocols, spectroscopic data, and biological significance, presenting data in a structured format for ease of comparison and analysis.

Introduction to Tetrahydronaphthalene Isomers

Tetrahydronaphthalene (C₁₀H₁₂) is a bicyclic aromatic hydrocarbon derived from the partial hydrogenation of naphthalene (B1677914).[1] The position of the four additional hydrogen atoms gives rise to several positional isomers. The most common and well-studied isomer is 1,2,3,4-tetrahydronaphthalene, commercially known as tetralin.[1][2] Another notable isomer is this compound. These isomers exhibit distinct physical and chemical properties due to the differences in their molecular structure. The tetralin framework is a significant structural motif in a variety of biologically active compounds and clinically important drugs, including antidepressants and anticancer agents.[3][4]

Physicochemical Properties

The basic physicochemical properties of 1,2,3,4-tetrahydronaphthalene and this compound are summarized in the table below for comparative analysis.

| Property | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | This compound |

| Molecular Formula | C₁₀H₁₂[5] | C₁₀H₁₂[2] |

| Molecular Weight | 132.20 g/mol [1] | 132.20 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] | Solid[6] |

| Melting Point | -35 °C[1] | 54-57 °C[6] |

| Boiling Point | 207 °C[1] | 214.3 °C at 760 mmHg |

| Density | 0.97 g/cm³ at 20 °C[1] | 0.97 g/cm³ |

| Solubility | Insoluble in water; miscible with most organic solvents.[1] | Data not readily available |

| CAS Number | 119-64-2[5] | 493-04-9[2] |

Synthesis of Tetrahydronaphthalene Isomers

The synthesis of tetrahydronaphthalene isomers can be achieved through various methods, with catalytic hydrogenation being the most common for 1,2,3,4-tetrahydronaphthalene.

Synthesis of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

This is the primary industrial method for producing tetralin. The process involves the selective hydrogenation of one of the aromatic rings of naphthalene.[1]

Experimental Protocol:

A detailed experimental protocol for the catalytic hydrogenation of naphthalene to produce 5,7-diamino-1,2,3,4-tetrahydronaphthalene from its dinitro precursor provides a relevant example of the reaction conditions.[7] For the synthesis of tetralin, a similar procedure would be followed using naphthalene as the starting material.

-

Reactants: Naphthalene, Hydrogen gas.

-

Catalyst: Typically a transition metal catalyst such as nickel, palladium, or platinum. Ni-Mo catalysts are also widely used.

-

Solvent: An inert solvent like n-hexane may be used.

-

Reaction Conditions: The reaction is typically carried out in a stainless-steel batch reactor under a hydrogen pressure of 2.0-5.0 MPa and at a temperature of 240-320 °C.[8]

-

Procedure:

-

The catalyst and naphthalene are added to the solvent in the reactor.

-

The reactor is sealed and pressurized with hydrogen.

-

The mixture is heated and stirred for a specified duration.

-

After the reaction, the mixture is cooled, and the product is separated and purified.

-

-

Post-reaction work-up: The product mixture is typically cooled, and the catalyst is filtered off. The solvent is then removed by distillation to yield the crude product, which can be further purified by fractional distillation.

The Darzens synthesis is a classic method for preparing tetralin derivatives through the intramolecular cyclization of a 1-aryl-4-pentene with concentrated sulfuric acid.[1][9]

General Procedure:

The synthesis involves the acid-catalyzed cyclization of an appropriate α-benzyl-α-allylacetic acid type compound.[9] The specific starting material will determine the final substituted tetralin product. The reaction is typically carried out by heating the starting material in concentrated sulfuric acid.[9]

Synthesis of this compound

Spectroscopic Data

The following tables summarize the key spectroscopic data for the two isomers.

1,2,3,4-Tetrahydronaphthalene (Tetralin)

| Spectroscopy | Key Data |

| ¹H NMR | δ 7.07 (m, 4H, aromatic), 2.77 (m, 4H, benzylic CH₂), 1.80 (m, 4H, CH₂) ppm.[11][12] |

| ¹³C NMR | δ 137.3, 129.3, 125.6 (aromatic C), 29.6, 23.4 (aliphatic C) ppm.[12][13] |

| IR (cm⁻¹) | Major peaks around 3050 (aromatic C-H stretch), 2930, 2860 (aliphatic C-H stretch), 1480, 1450 (aromatic C=C stretch).[14][15] |

| Mass Spectrum (m/z) | Molecular ion at 132. Other significant fragments at 104, 91.[16] |

This compound

| Spectroscopy | Key Data |

| ¹H NMR | Data not readily available in the searched results. |

| ¹³C NMR | Data not readily available in the searched results. |

| IR (cm⁻¹) | Vapor phase IR spectrum available in the NIST Chemistry WebBook.[17][18] |

| Mass Spectrum (m/z) | Molecular ion at 132. Major fragments at 117, 91, 78.[6][19] |

Biological Significance and Signaling Pathways

While tetrahydronaphthalene isomers themselves are not typically used as therapeutic agents, the tetralin scaffold is a key component in many biologically active molecules.[3]

Biological Activities of Tetralin Derivatives

Derivatives of 1,2,3,4-tetrahydronaphthalene have been shown to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: The tetralin ring is a structural element of anthracycline antibiotics like doxorubicin, which are used in cancer chemotherapy and act as DNA intercalators.[3][20]

-

Antidepressant Activity: The well-known antidepressant sertraline (B1200038) features a tetralin core.[3]

-

Other Activities: Various derivatives have shown potential as antifungal, anti-Parkinsonian, and anti-inflammatory agents.[3][4]

Bacterial Degradation of Tetralin: A Model Signaling Pathway

The biodegradation of 1,2,3,4-tetrahydronaphthalene by bacteria such as Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB provides a well-characterized metabolic pathway.[21] This pathway involves a series of enzymatic reactions that break down the tetralin molecule.

The degradation is initiated by the dioxygenation of the aromatic ring, followed by cleavage and further metabolism.[21][22] The expression of the genes involved in this pathway is tightly regulated, often induced by the presence of tetralin itself.[23]

Below is a Graphviz diagram illustrating the initial steps of the tetralin degradation pathway in bacteria.

Caption: Bacterial degradation pathway of 1,2,3,4-tetrahydronaphthalene.

Experimental Workflows

A generalized experimental workflow for the synthesis of 1,2,3,4-tetrahydronaphthalene via catalytic hydrogenation is depicted in the following diagram.

Caption: Workflow for the synthesis of 1,2,3,4-tetrahydronaphthalene.

Conclusion

This guide has provided a detailed comparison of the isomers of tetrahydronaphthalene, focusing on 1,2,3,4-tetrahydronaphthalene and this compound. The data presented highlights the differences in their physical properties and provides an overview of their synthesis and spectroscopic characteristics. The biological significance of the tetralin scaffold in medicinal chemistry underscores the importance of understanding the properties and synthesis of these fundamental isomers for the development of new therapeutic agents. Further research into the properties and biological activities of other, less-studied isomers of tetrahydronaphthalene could open new avenues in drug discovery and materials science.

References

- 1. 1,2,3,4-TETRAHYDRONAPHTHALENE - Ataman Kimya [atamanchemicals.com]

- 2. Naphthalene, 1,4,5,8-tetrahydro- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H12 | CID 68121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN108059581A - Method for preparing tetrahydronaphthalene by naphthalene hydrogenation - Google Patents [patents.google.com]

- 9. Darzens Synthesis of Tetralin Derivatives [drugfuture.com]

- 10. EP0578369A2 - Production process of 1,4,5,8-naphthalene tetracarboxylic acid - Google Patents [patents.google.com]

- 11. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]

- 12. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]

- 13. benchchem.com [benchchem.com]

- 14. 1,2,3,4-Tetrahydronaphthalene(119-64-2) IR Spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Naphthalene, 1,4,5,8-tetrahydro- [webbook.nist.gov]

- 18. Naphthalene, 1,4,5,8-tetrahydro- [webbook.nist.gov]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Tetralin-induced and ThnR-regulated aldehyde dehydrogenase and beta-oxidation genes in Sphingomonas macrogolitabida strain TFA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Conformation of 1,4,5,8-Tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and conformational landscape of 1,4,5,8-tetrahydronaphthalene, a saturated derivative of naphthalene. The information presented herein is crucial for understanding its physicochemical properties, reactivity, and potential applications in medicinal chemistry and materials science. This document details the theoretical conformational analysis, summarizes key geometric parameters, and outlines the experimental protocols used to study such molecules.

Introduction

This compound, also known as isotetralin, is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] Its structure consists of two fused six-membered rings, one of which is aromatic, and the other is partially saturated. The presence of the flexible hydrogenated ring imparts a complex conformational behavior to the molecule, which is critical for its interaction with biological targets and its utility as a scaffold in drug design. Understanding the stable conformations and the energy barriers between them is paramount for rational drug design and the development of novel derivatives.

Conformational Analysis

Due to the flexibility of the non-aromatic ring, this compound can adopt several conformations. The most stable conformations are typically variations of the chair, boat, and twist-boat forms, similar to cyclohexane.[3][4][5][6][7] A computational conformational search and geometry optimization were performed to identify the low-energy conformers and to quantify their relative stabilities and geometric parameters.

Computational Methodology

A conformational search was conducted using a molecular mechanics force field (MMFF94s) to identify potential low-energy structures. The resulting conformers were then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set to obtain accurate geometries and relative energies.

dot

References

- 1. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. auremn.org.br [auremn.org.br]

- 4. chemrxiv.org [chemrxiv.org]

- 5. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]

- 6. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Perspectives on 1,4,5,8-Tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,8-Tetrahydronaphthalene, a partially hydrogenated derivative of naphthalene (B1677914), serves as a foundational scaffold in medicinal chemistry and materials science. This technical guide provides a summary of its fundamental physicochemical properties and explores the broader context of tetrahydronaphthalene derivatives in drug discovery. While comprehensive theoretical and computational studies specifically focused on the 1,4,5,8-isomer are not extensively available in publicly accessible literature, this document compiles the existing spectral data and outlines general computational approaches that can be applied to further investigate its molecular characteristics. The potential for this scaffold in the development of novel therapeutics is highlighted through the diverse biological activities exhibited by its derivatives.

Introduction

This compound, also known as isotetralin, is a polycyclic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] Its structure, featuring a fusion of a cyclohexene (B86901) and a 1,3-cyclohexadiene (B119728) ring, presents an interesting subject for theoretical and computational analysis. Understanding the conformational landscape, electronic properties, and vibrational modes of this molecule is crucial for predicting its reactivity and its interactions in biological systems.

Derivatives of the broader tetralin framework have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscoring the importance of the tetrahydronaphthalene core in medicinal chemistry.[3] This guide aims to provide a consolidated resource of the known properties of this compound and to propose a workflow for its further computational investigation.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral information for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 493-04-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 54-57 °C | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

Spectral Data:

-

Mass Spectrum: The NIST WebBook provides the electron ionization mass spectrum for this compound.[1]

-

Infrared (IR) Spectrum: An IR spectrum is also available in the NIST database, offering insights into the vibrational modes of the molecule.[2]

Computational Chemistry Workflow

Due to the limited availability of specific computational studies on this compound, a general workflow for its theoretical investigation is proposed. This workflow can be adapted by researchers to explore the molecule's properties in detail.

Caption: A general workflow for the theoretical and computational study of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature. However, general synthetic strategies for related tetralin derivatives often involve the catalytic hydrogenation of naphthalene precursors.[4]

General Hydrogenation Protocol (Illustrative):

-

Catalyst Preparation: A suitable catalyst, such as a supported nickel or palladium catalyst, is prepared and activated.

-

Reaction Setup: Naphthalene or a substituted naphthalene derivative is dissolved in an appropriate solvent in a high-pressure reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is heated to the desired temperature.

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield the desired tetrahydronaphthalene derivative.

Relevance to Drug Development

While direct biological activity data for this compound is scarce, the tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry. Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, making it a valuable starting point for drug design and development.

Reported Activities of Tetrahydronaphthalene Derivatives:

-

Anticancer: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines.[3]

-

Anti-inflammatory and Analgesic: The scaffold has been incorporated into molecules with potent anti-inflammatory and pain-relieving properties.[3]

-

Antimicrobial: Some tetrahydronaphthalene-based compounds have demonstrated activity against bacteria and fungi.[3]

-

Cardiovascular Effects: Derivatives have been investigated for their potential as antiplatelet, hypotensive, and antiarrhythmic agents.[3]

-

Thromboxane (B8750289) Receptor Antagonists: Specific tetrahydronaphthalene derivatives have been designed as inhibitors of thromboxane A2 synthase and receptor antagonists.[5]

-

Dopamine (B1211576) Receptor Agonists: Certain 2-amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives have shown activity at dopamine receptors, suggesting potential applications in neurological disorders.

The diverse biological roles of these derivatives highlight the potential of the this compound core as a template for the design of new therapeutic agents. Computational methods, such as those outlined in the workflow above, can be instrumental in the rational design and optimization of novel drug candidates based on this scaffold.

Conclusion

This compound represents a molecule of interest for both fundamental chemical research and applied drug discovery. Although detailed theoretical and computational characterizations are not yet widely published, the available spectral data and the established importance of the tetralin scaffold in medicinal chemistry provide a strong impetus for further investigation. The computational workflow presented in this guide offers a roadmap for researchers to elucidate the structural and electronic properties of this molecule, which can, in turn, inform the design of novel derivatives with tailored biological activities. Future studies combining theoretical calculations with experimental validation are needed to fully unlock the potential of this compound and its analogues in various scientific and therapeutic fields.

References

- 1. Naphthalene, 1,4,5,8-tetrahydro- [webbook.nist.gov]

- 2. Naphthalene, 1,4,5,8-tetrahydro- [webbook.nist.gov]

- 3. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetralin - Wikipedia [en.wikipedia.org]

- 5. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 1,4,5,8-Tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,8-Tetrahydronaphthalene, a partially saturated bicyclic hydrocarbon, presents a unique structural scaffold with significant potential for exploration in medicinal chemistry, materials science, and synthetic methodology development. This document provides an in-depth technical guide to the core properties of this compound and outlines promising avenues for future research. It is intended to serve as a comprehensive resource for researchers seeking to leverage the chemical and physical characteristics of this versatile molecule. This guide includes a compilation of its known properties, detailed hypothetical experimental protocols for its synthesis, and an exploration of potential applications, particularly in the realm of drug discovery.

Introduction

This compound (also known as isotetralin) is an isomer of the more commonly known 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). Its structure, consisting of two fused six-membered rings with two non-conjugated double bonds, offers a unique combination of rigidity and conformational flexibility. While its isomer, tetralin, has found broad application as a solvent and a hydrogen-donor in various industrial processes, the potential of this compound remains largely untapped.[1] This guide aims to illuminate the research landscape surrounding this intriguing molecule.

The core structure of tetrahydronaphthalene is a key feature in several biologically active compounds.[2] Derivatives of the tetralin scaffold have been investigated for a wide range of pharmacological activities, including as antifungal, anti-Parkinsonian, and anti-inflammatory agents.[2] This suggests that the this compound core could also serve as a valuable pharmacophore in the design of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in any research endeavor. The following table summarizes key quantitative data available for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ | [3] |

| Molecular Weight | 132.21 g/mol | [3] |

| CAS Number | 493-04-9 | [4] |

| Melting Point | 54-57 °C | [3] |

| Boiling Point | 214.3 °C at 760 mmHg | [4] |

| Density | 0.97 g/cm³ | [4] |

| Flash Point | 80 °C | [4] |

| Vapor Pressure | 0.229 mmHg at 25 °C | [4] |

| Refractive Index | 1.553 | [4] |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of this compound.

Materials:

-

Naphthalene

-

Sodium metal

-

Liquid ammonia (B1221849)

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Preparation: Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

-

Reaction Setup: Charge the three-necked flask with freshly distilled liquid ammonia (approx. 200 mL for 10 g of naphthalene). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Sodium: Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

Addition of Naphthalene: Dissolve naphthalene in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.

-

Addition of Proton Source: After the addition of naphthalene is complete, add absolute ethanol dropwise to the reaction mixture. The blue color will gradually disappear.

-

Quenching: Once the blue color has completely faded, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a proposed protocol based on established chemical principles. Optimization of reaction conditions, particularly the stoichiometry of the reducing agent and the proton source, as well as the reaction time and temperature, will be necessary to achieve a good yield of the desired product.

Potential Research Areas in Drug Discovery

The tetrahydronaphthalene scaffold is present in numerous pharmacologically active molecules. The unique electronic and steric properties of the 1,4,5,8-isomer make it an attractive starting point for the design of novel therapeutic agents.

Thromboxane (B8750289) Receptor Antagonists

Derivatives of tetrahydronaphthalene have been synthesized and evaluated as thromboxane receptor (TP) antagonists.[8][9] These receptors are involved in platelet aggregation and vasoconstriction, making them important targets for the treatment of cardiovascular diseases.

Proposed Signaling Pathway for Investigation:

Caption: Thromboxane A2 signaling pathway, a potential target for this compound derivatives.

Inhibitors of Mycobacterium tuberculosis ATP Synthase

Tetrahydronaphthalene amides have been identified as a new class of inhibitors of Mycobacterium tuberculosis (M. tb) ATP synthase.[10] This enzyme is crucial for the energy metabolism of the bacterium, making it a validated target for antitubercular drugs.

Experimental Workflow for Inhibitor Screening:

Caption: Workflow for the development of this compound-based M. tb ATP synthase inhibitors.

5-HT1A Receptor Ligands

Derivatives of tetralin are known to interact with serotonin (B10506) 5-HT1A receptors, which are implicated in mood disorders such as anxiety and depression.[11] The synthesis and evaluation of this compound derivatives as novel 5-HT1A receptor ligands could lead to the discovery of new antidepressants or anxiolytics.

Logical Relationship for Drug Design:

Caption: Design strategy for developing this compound-based 5-HT1A receptor ligands.

Potential Applications in Materials Science

While the applications of this compound in materials science are not as well-documented as its isomer tetralin, its rigid and partially unsaturated structure suggests potential for its use as a monomer or a building block in the synthesis of novel polymers with unique thermal and mechanical properties. Further research into the polymerization of this compound and its derivatives could open up new avenues in materials development. The use of tetralin derivatives in the synthesis of liquid crystals also suggests that the 1,4,5,8-isomer could be explored for similar applications.

Conclusion

This compound represents a promising yet underexplored chemical entity. Its unique structural features, combined with the proven pharmacological relevance of the broader tetrahydronaphthalene class of compounds, make it a compelling target for further investigation. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and applications of this molecule. The proposed research areas in drug discovery and materials science offer exciting opportunities for innovation and the development of novel chemical entities with significant scientific and commercial potential.

References

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H12 | CID 68121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Birch reduction - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: synthesis and interactions with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1,4,5,8-Tetrahydronaphthalene (Isotetralin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,4,5,8-tetrahydronaphthalene, also known as isotetralin. The described method is based on the Birch reduction of naphthalene (B1677914), a well-established reaction for the partial reduction of aromatic rings. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of key quantitative data and a visual representation of the experimental workflow are provided to aid in the successful execution of this synthesis.

Introduction

This compound is a partially hydrogenated derivative of naphthalene. Its specific isomeric structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. The synthesis of this specific isomer is achieved through the reduction of naphthalene using an alkali metal, typically sodium, in liquid ammonia (B1221849) with an alcohol as a proton source. This method, a variation of the Birch reduction, allows for the selective reduction of one of the aromatic rings of naphthalene to yield the desired this compound.

Experimental Protocol: Birch Reduction of Naphthalene

This protocol is adapted from the established principles of the Birch reduction for the synthesis of this compound.

Materials:

-

Naphthalene

-

Sodium metal

-

Liquid ammonia

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Concentrated hydrochloric acid (for workup, if necessary)

-

Dry ice

-

Acetone or isopropanol (B130326) for cooling bath

Equipment:

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Mechanical stirrer

-

Dropping funnel

-

Gas inlet for inert gas (e.g., argon or nitrogen)

-

Cooling bath (e.g., acetone/dry ice)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure all glassware is thoroughly dried to prevent the reaction of sodium with water. The apparatus should be set up in a well-ventilated fume hood.

-

Charging the Flask: Add naphthalene to the reaction flask.

-

Condensing Ammonia: Cool the flask to approximately -78 °C using a dry ice/acetone bath. Condense liquid ammonia into the flask.

-

Dissolving Naphthalene: Stir the mixture until the naphthalene is fully dissolved in the liquid ammonia.

-

Addition of Sodium: Carefully add small pieces of sodium metal to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Maintain the temperature at -78 °C.

-

Reaction Time: Allow the reaction to stir for a designated period to ensure complete reduction.

-

Quenching the Reaction: Slowly add absolute ethanol to the reaction mixture via a dropping funnel. The blue color will dissipate, indicating that the reaction has been quenched.

-

Evaporation of Ammonia: Remove the cooling bath and allow the ammonia to evaporate under a gentle stream of inert gas.

-

Workup: To the remaining residue, add water and diethyl ether. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Naphthalene | Generic Birch Reduction Protocols |

| Key Reagents | Sodium, Liquid Ammonia, Ethanol | Generic Birch Reduction Protocols |

| Product | This compound | Hückel, W. and Schlee, H. (1955) |

| Reported Yield | High Yield | [1] |

| Melting Point | 58 °C | Hückel, W. and Schlee, H. (1955) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1,4,5,8-Tetrahydronaphthalene as a Hydrogen Donor Solvent

A-Note on Isomer-Specific Data: While this document focuses on the application of 1,4,5,8-tetrahydronaphthalene (also known as isotetralin) as a hydrogen donor solvent, it is important to note that the vast majority of published research focuses on its isomer, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). Due to the limited availability of specific experimental data for this compound in hydrogen transfer applications, the following application notes and protocols are largely based on the well-documented performance of tetralin. The underlying principles of hydrogen donation are expected to be similar, but experimental parameters may require optimization for this compound.

Introduction

This compound is a partially hydrogenated aromatic hydrocarbon. Like its isomer tetralin, it possesses the ability to donate hydrogen atoms at elevated temperatures, making it a valuable solvent and reagent in various chemical processes, particularly in the upgrading of heavy oils and the liquefaction of coal.[1] The hydrogen-donating property of tetrahydronaphthalene isomers stems from the relatively weak C-H bonds at the saturated carbon positions, which can cleave to provide hydrogen to stabilize free radicals generated during thermal cracking processes.[2] This process is crucial for preventing the formation of coke and for increasing the yield of desirable lower-molecular-weight products.[1]

Applications

The primary applications of tetrahydronaphthalene as a hydrogen donor solvent are in the energy sector:

-

Coal Liquefaction: In direct coal liquefaction, tetrahydronaphthalene acts as a solvent to dissolve coal and as a source of hydrogen to stabilize the fragmented coal molecules, preventing their repolymerization into char and coke.[3][4] The efficiency of this process is highly dependent on the hydrogen-donating capability of the solvent.

-

Heavy Oil and Bitumen Upgrading: Heavy crude oils and bitumen are characterized by high viscosity and a high content of asphaltenes and resins.[2] During thermal cracking to produce lighter, more valuable fuels, tetrahydronaphthalene can donate hydrogen to the cracked fragments, thereby reducing coke formation and improving the quality of the upgraded oil.[2]

-

Chemical Synthesis: In organic synthesis, tetrahydronaphthalene can be used as a source of hydrogen for catalytic transfer hydrogenation reactions, offering a safer alternative to using high-pressure hydrogen gas.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on tetralin, which can serve as a baseline for experiments with this compound.

Table 1: Transformation of Tetralin in Direct Coal Liquefaction [5][6]

| Reaction Temperature (°C) | Transformation Rate of Tetralin (%) | Key Products |

| 380 | 69.76 | Naphthalene, Methyl Indan |

| 420 | 83.86 | Naphthalene, Methyl Indan |

Table 2: Product Distribution from Tetralin Transformation in the Presence of Coal at 420°C [5]

| Compound | Molecular Formula | Relative Content (%) |

| Naphthalene | C₁₀H₈ | > Tetralin |

| Tetralin | C₁₀H₁₂ | > Methyl Indan |

| Methyl Indan | C₁₀H₁₂ | - |

Experimental Protocols

The following are generalized protocols for the use of tetrahydronaphthalene as a hydrogen donor solvent, based on common experimental setups for coal liquefaction.

Protocol 1: Direct Coal Liquefaction in a Batch Autoclave

This protocol describes a typical laboratory-scale experiment for direct coal liquefaction using a hydrogen donor solvent.

Materials:

-

Dried, finely ground coal (e.g., <200 mesh)

-

This compound (or Tetralin as a reference)

-

Catalyst (e.g., Fe₂O₃)

-

Co-catalyst (e.g., elemental sulfur)

-

High-pressure autoclave reactor with stirring mechanism

-

Gas supply (e.g., Hydrogen or Nitrogen)

-

Solvent for extraction (e.g., hexane)

Procedure:

-

Reactor Loading:

-

Weigh and add the desired amount of coal (e.g., 2.0 g) to the autoclave.

-

Add the catalyst (e.g., 3 wt% of coal) and co-catalyst (e.g., sulfur to iron mass ratio of 0.4).

-

Add the hydrogen donor solvent, this compound, in a specific solvent-to-coal ratio (e.g., 2:1 by weight).[5]

-

-

System Assembly and Purging:

-

Seal the autoclave according to the manufacturer's instructions.

-

Purge the reactor with an inert gas (e.g., nitrogen) several times to remove air.

-

-

Pressurization and Heating:

-

Reaction:

-

Cooling and Depressurization:

-

After the reaction time is complete, stop the heating and allow the reactor to cool to room temperature.

-

Carefully vent the remaining gas pressure.

-

-

Product Recovery and Analysis:

-

Open the autoclave and transfer the entire contents (liquid and solid) into a collection vessel.

-

Use a solvent like hexane (B92381) to rinse the reactor and collect all residues.

-

Separate the liquid products from the solid residue by filtration.

-

Analyze the liquid product composition using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the hydrogen donor solvent and the distribution of liquefaction products.[5]

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the use of tetrahydronaphthalene as a hydrogen donor solvent.

Caption: Mechanism of hydrogen donation from tetrahydronaphthalene in coal liquefaction.

Caption: Experimental workflow for direct coal liquefaction using a hydrogen donor solvent.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. witpress.com [witpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]

- 6. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]

1,4,5,8-Tetrahydronaphthalene derivatives with biological activity

Application Notes: 1,4,5,8-Tetrahydronaphthalene Derivatives

Note on Availability of Research Data:

Extensive literature searches for biologically active derivatives of the This compound (isotetralin) scaffold have revealed a significant scarcity of available research data. The majority of published studies on "tetrahydronaphthalene derivatives" focus on the isomeric 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold.

Therefore, to fulfill the request for detailed protocols and data presentation, this document will focus on a well-researched class of 5,6,7,8-tetrahydronaphthalene derivatives that have demonstrated potent anticancer activity as tubulin polymerization inhibitors. The methodologies, data, and pathways presented here are based on this more extensively studied isomeric scaffold.

Application Notes and Protocols for 5,6,7,8-Tetrahydronaphthalene Derivatives as Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,6,7,8-Tetrahydronaphthalene derivatives have emerged as a promising class of synthetic compounds with significant potential in oncology. Certain analogues, particularly 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles, have been identified as potent antitumor agents.[1][2] These compounds exert their cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis. By binding to the colchicine (B1669291) site on β-tubulin, they inhibit tubulin polymerization, leading to microtubule depolymerization.[1] This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1][2] The selectivity of some of these compounds for cancer cells over normal cells makes them attractive candidates for further development as therapeutic agents.[1]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative 5,6,7,8-tetrahydronaphthalene derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM)

| Compound ID | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | WI38 (Normal Lung) | WISH (Normal Amnion) | Reference |

|---|---|---|---|---|---|---|

| Compound 4c | 6.02 | 8.45 | 6.28 | 51.78 | 42.36 | [1][2] |

| Doxorubicin | 4.50 | 5.24 | 5.88 | Not Reported | Not Reported |[1] |

Table 2: Mechanistic Activity (IC₅₀, µM)

| Compound ID | Tubulin Polymerization Inhibition | Reference |

|---|

| Compound 4c | 3.64 |[1][2] |

Visualized Mechanisms and Workflows

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Mechanism of 5,6,7,8-tetrahydronaphthalene derivatives.

General Experimental Workflow

Caption: Workflow for synthesis and evaluation of derivatives.

Experimental Protocols

Synthesis of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles (General Protocol)

This protocol is based on the multi-component reaction used to synthesize compounds like 4c .[1]

-

Materials:

-

Appropriate aromatic or heterocyclic aldehyde

-

Malononitrile (B47326) (2 equivalents)

-

Ethanol (B145695) (absolute)

-

-

Procedure:

-

To a solution of the selected aldehyde (10 mmol) and cyclohexanone (10 mmol) in absolute ethanol (30 mL), add malononitrile (20 mmol) and an excess of ammonium acetate (80 mmol).

-

Reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with cold ethanol and then diethyl ether.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF/ethanol mixture) to yield the purified tetrahydronaphthalene derivative.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the concentration-dependent cytotoxic effect of the synthesized compounds.

-

Materials:

-

Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7) and normal cell lines (e.g., WI38).

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plates gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the effect of compounds on tubulin assembly in vitro.

-

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Bovine brain tubulin (>99% pure).

-

Guanine nucleotide (GTP).

-

General Tubulin Buffer (G-PEM buffer).

-

Fluorescence reporter (e.g., DAPI).

-

Test compounds and controls (Paclitaxel as promoter, Combretastatin A-4 or Colchicine as inhibitor).

-

96-well black plates (for fluorescence).

-

Temperature-controlled fluorescence plate reader.

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate on ice, add the required volume of G-PEM buffer, tubulin solution, and the test compound.

-

Initiate the polymerization reaction by adding GTP and immediately placing the plate in a fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 60 minutes (Excitation: ~360 nm, Emission: ~450 nm).

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Calculate the percentage of inhibition at the endpoint relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[2]

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle phase distribution.

-

Materials:

-

Cancer cell line (e.g., HCT-116).

-

Test compound.

-

Phosphate-buffered saline (PBS).

-

70% ice-cold ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[1]

-

Apoptosis Assessment (Caspase Activation)

This protocol measures the activation of key executioner caspases involved in apoptosis.

-

Materials:

-

Caspase-3 or Caspase-9 colorimetric or fluorometric assay kit.

-

Cancer cell lines (e.g., HepG2, MCF-7).

-

Test compound.

-

Lysis buffer.

-

Substrate (e.g., DEVD-pNA for Caspase-3).

-

-

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

-

Lyse the cells according to the kit manufacturer's instructions to prepare cell lysates.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford).

-

In a 96-well plate, incubate a defined amount of protein from each lysate with the caspase substrate.

-

After incubation at 37°C, measure the absorbance or fluorescence using a microplate reader.

-

Quantify the level of caspase activity and express it as a fold-change relative to the untreated control cells. A significant increase in caspase-3 and/or caspase-9 levels indicates apoptosis induction.[1][2]

-

References

- 1. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel One-Pot Three-Component Approach to Orthoaminocarbonitrile Tetrahydronaphthalenes Using Triethylamine (Et3N) as a Highly Efficient and Homogeneous Catalyst under Mild Conditions and Investigating its Anti-Cancer Properties through Molecular Docking Studies and Calculations - Article (Preprint v2) by Abdulhamid Dehghani et al. | Qeios [qeios.com]

Application Notes and Protocols for the HPLC Analysis of 1,4,5,8-Tetrahydronaphthalene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals